molecular formula C12H20O6 B4791553 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B4791553
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-UHFFFAOYSA-N
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Description

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C12H20O6 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.12598835 g/mol and the complexity rating of the compound is 342. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['401819', '229362', '1223']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Diacetoneglucose
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CAS No.

582-52-5
Record name Diacetoneglucose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223
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Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
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Record name 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
Reactant of Route 3
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
Reactant of Route 5
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Customer
Q & A

Q1: What is the molecular formula and weight of Diacetone-D-glucose?

A1: The molecular formula of Diacetone-D-glucose is C12H20O6, and its molecular weight is 260.28 g/mol.

Q2: Are there any notable spectroscopic data available for Diacetone-D-glucose?

A2: While specific spectroscopic data is not extensively discussed within the provided research articles, routine techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly used for structural characterization. [] [] []

Q3: How is Diacetone-D-glucose employed in asymmetric synthesis?

A3: Diacetone-D-glucose acts as a chiral auxiliary, a temporary chiral directing group, in various asymmetric reactions. This allows chemists to introduce chirality into molecules, leading to the formation of enantiomerically enriched or pure compounds. [] [] [] []

Q4: Can you provide specific examples of reactions where Diacetone-D-glucose is used?

A4: Certainly! Diacetone-D-glucose has been successfully utilized in the asymmetric synthesis of various compounds, including:

  • N-Carboxyalkylated and O-Carboxyalkylated Flavones: [] [] Researchers employed DAG in the stereoselective nucleophilic substitution of α-haloacetates to prepare these compounds.
  • Dihydroquinoxalinones: [] Asymmetric syntheses were achieved through DAG-mediated nucleophilic substitution of α-bromo esters with 1,2-phenylenediamine nucleophiles.
  • Chalcogenophosphinates with Glucose Moieties: [] Secondary phosphine chalcogenides reacted with DAG in the presence of CCl4/Et3N to afford these compounds.
  • Enantiomerically Pure Sulfoxides: [] [] [] DAG serves as a starting material for preparing both enantiomers of chiral non-racemic methylsulfoxides and other sulfoxide derivatives.
  • Bicyclic Lactones: [] An enantiospecific synthesis of these lactones was achieved using a chiron approach starting from Diacetone-D-glucose.

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